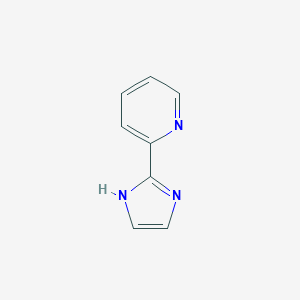

2-(1H-Imidazol-2-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXUTTGMFUSMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343363 | |

| Record name | 2-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18653-75-3 | |

| Record name | 2-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Imidazol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details established methodologies, providing experimental protocols and quantitative data to facilitate reproducible and optimized synthesis.

Introduction

This compound is a versatile bicyclic heteroaromatic compound incorporating both pyridine (B92270) and imidazole (B134444) rings. This unique structural motif imparts a range of biological activities and makes it a valuable ligand in coordination chemistry. Its derivatives have been explored for their potential as anti-cancer agents and BRAF kinase inhibitors. This guide will focus on two principal synthetic routes: the Radziszewski reaction and a two-step pathway involving the synthesis and subsequent dehydrogenation of an imidazoline (B1206853) intermediate.

Synthesis Pathways

Two primary and well-documented methods for the synthesis of this compound are the Radziszewski reaction and the dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

Radziszewski Reaction

The Radziszewski reaction is a classic method for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). In the case of this compound, glyoxal (B1671930) (the 1,2-dicarbonyl component) reacts with 2-pyridinecarboxaldehyde (B72084) and ammonia.

Diagram 1: Radziszewski Synthesis Pathway

This protocol is adapted from methodologies reported in the literature.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and a 40% aqueous solution of glyoxal (1 equivalent) in ethanol.

-

Addition of Ammonia: Cool the mixture in an ice bath and add a 20% aqueous solution of ammonia (2.5 equivalents).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2 to 5 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by distillation under high vacuum or by column chromatography on silica (B1680970) gel to yield this compound as an oil or solid.[1]

Synthesis via Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

This two-step pathway involves the initial synthesis of the imidazoline precursor followed by its dehydrogenation to the target imidazole.

Diagram 2: Two-Step Synthesis via Dehydrogenation

This protocol is based on the reaction of 2-cyanopyridine with ethylenediamine.[2]

-

Reaction Setup: In a pressure-resistant vessel, combine 2-cyanopyridine (1 equivalent) and ethylenediamine (4 equivalents).[2]

-

Reaction: Heat the mixture at a specified temperature (e.g., 120-150 °C) for several hours. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up and Purification: After cooling, the excess ethylenediamine is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like methanol (B129727) to obtain 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.[2]

This protocol describes the dehydrogenation of the imidazoline precursor using either dimethyl sulfoxide (B87167) (DMSO) or palladium on carbon (Pd/C).[3]

Method A: Using DMSO

-

Reaction Setup: In a round-bottom flask, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 equivalent) in DMSO.

-

Reaction: Heat the solution at 120 °C for 48 hours.[3] Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method B: Using Palladium on Carbon (Pd/C)

-

Reaction Setup: In a suitable solvent (e.g., xylene or decalin), suspend 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 equivalent) and 10% Pd/C (catalytic amount).

-

Reaction: Heat the mixture to reflux (approximately 120 °C) for 48 hours.[3] Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and filter to remove the Pd/C catalyst. Wash the catalyst with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic pathways.

| Synthesis Pathway | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Radziszewski Reaction | 2-Pyridinecarboxaldehyde, Glyoxal, Ammonia | Ethanol, 0 °C to RT, 5 h | 42 | [1] |

| Radziszewski Reaction | 2-Pyridinecarboxaldehyde, Glyoxal, Ammonia | Ethanol, 0 °C to RT, 2 h | 37 | [1] |

| Radziszewski Reaction | Pyridine 2-aldehyde, Glyoxal, Ammonia | Ethyl alcohol, 0 °C | 75 (distilled) | [1] |

| Dehydrogenation | 2-(4-tolyl)-Δ2-imidazoline, DMSO | 120 °C, 48 h | 71 | [3] |

| Dehydrogenation | 2-(4-tolyl)-Δ2-imidazoline, 10% Pd/C | 120 °C, 48 h | 57 | [3] |

Note: The yields for the dehydrogenation reactions are reported for a similar 2-arylimidazoline and may serve as an estimate for the synthesis of this compound.

Conclusion

This technical guide has outlined two primary synthetic routes to this compound. The Radziszewski reaction offers a direct, one-pot synthesis, while the dehydrogenation of an imidazoline precursor provides an alternative two-step approach. The choice of method will depend on the availability of starting materials, desired scale, and purification capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development. Further optimization of reaction conditions may lead to improved yields and simplified procedures.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

Abstract

This compound is a heterocyclic organic compound featuring both a pyridine (B92270) and an imidazole (B134444) ring. This structure imparts a unique set of physicochemical properties, making it a valuable building block and ligand in various chemical and pharmaceutical applications. It serves as a crucial intermediate in the synthesis of biologically active molecules, including potential anti-tumor agents.[1][2] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and contextual visualizations of its application and synthesis.

Core Physicochemical Properties

The key physicochemical characteristics of this compound are summarized below. These properties are fundamental to understanding its behavior in chemical reactions, biological systems, and formulation processes.

Identification and Structural Formula

-

IUPAC Name: this compound[3]

-

Synonyms: 2-(2'-Pyridyl)imidazole, 2-(2-Pyridyl)imidazole, 2-(Imidazol-2-yl)pyridine[4]

-

CAS Number: 18653-75-3[4]

-

Molecular Formula: C₈H₇N₃[5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Conditions | Reference(s) |

| Melting Point | 135-140 °C | Not specified | [4][6] |

| Boiling Point | 382.8 ± 15.0 °C | Predicted | [7] |

| pKa | 8.98 (pK₁) | 25°C, μ=0.005 | [5][7] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | Standard | [1][5] |

| Appearance | Colorless to light yellow or light brown crystalline powder/solid. | Room Temperature | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. This section outlines the protocols for the synthesis of this compound and the determination of its key physicochemical parameters.

Synthesis Protocol: Dehydrogenation of Imidazoline (B1206853) Precursor

A common method for synthesizing this compound involves the catalytic dehydrogenation of its imidazoline precursor.[8]

Materials:

-

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol)

-

[Mn(TPP)Cl] (Manganese(III) tetraphenylporphyrin (B126558) chloride) (0.05 mmol)

-

NaIO₄ (Sodium periodate) (2 mmol)

-

Acetonitrile (B52724) (CH₃CN) (5 mL)

-

Deionized Water (10 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

25 mL round-bottom flask

-

Magnetic stir bar

Procedure:

-

A solution of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and the catalyst [Mn(TPP)Cl] (0.05 mmol) is prepared in acetonitrile (5 mL) in a 25 mL round-bottom flask at room temperature.

-

A solution of NaIO₄ (2 mmol) in deionized water (10 mL) is added to the flask.

-

The reaction mixture is stirred at room temperature under an air atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an eluent system of Ethyl Acetate/Methanol (4:1).

-

Upon completion of the reaction, 30 mL of water is added to the mixture.

-

The target product, this compound, is extracted with dichloromethane (2 x 20 mL).

-

The organic solvent is evaporated under reduced pressure to yield the final product.

-

The structure of the obtained product is confirmed using Infrared (IR) spectroscopy and ¹H Nuclear Magnetic Resonance (¹H NMR).[8]

pKa Determination: ¹H NMR Titration

The acid dissociation constant (pKa) can be determined accurately by monitoring the chemical shifts of specific protons as a function of pH using ¹H NMR spectroscopy.[9]

Materials:

-

This compound sample

-

D₂O (Deuterium oxide)

-

Standard HCl and KOH solutions in D₂O for pH adjustment

-

NMR spectrometer

-

pH meter calibrated for D₂O (pD = pH reading + 0.4)

Procedure:

-

A solution of this compound is prepared in D₂O.

-

The initial pD of the solution is measured. An initial ¹H NMR spectrum is recorded.

-

The pD of the solution is incrementally adjusted by adding small aliquots of standard HCl or KOH solution.

-

A ¹H NMR spectrum is recorded after each pD adjustment, covering a wide range of pD values (e.g., from pD 2 to pD 12).

-

The chemical shift (δ) of one or more aromatic protons on the pyridine or imidazole ring, which are sensitive to protonation state changes, is recorded for each spectrum.

-

A plot of the chemical shift (δ) versus the pD value is generated. This plot will form a sigmoidal curve.

-

The inflection point of the sigmoidal curve corresponds to the pKa value of the compound.[9][10]

LogP Determination: Shake-Flask Method (General Protocol)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the classical approach for its experimental determination.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

-

A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The two immiscible phases are combined in a separatory funnel in a defined volume ratio.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from both the aqueous and the n-octanol layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is calculated as the base-10 logarithm of P.

Visualizations: Workflows and Biological Context

Diagrams are provided to illustrate key processes and relationships involving this compound.

Experimental and Logical Workflows

Caption: General synthesis workflow for this compound.

Caption: Experimental workflow for pKa determination using NMR titration.

Application in Drug Discovery Context

Derivatives of this compound have been investigated as inhibitors of BRAF kinase, a key component in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[2]

Caption: Role of this compound derivatives as BRAF inhibitors.

References

- 1. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 2. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 18653-75-3 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 18653-75-3 [sigmaaldrich.com]

- 7. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE price,buy 2-(1H-IMIDAZOL-2-YL)-PYRIDINE - chemicalbook [chemicalbook.com]

- 8. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-2-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates essential chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its application in the context of drug discovery, particularly as a scaffold for kinase inhibitors. Included are diagrams illustrating its synthesis workflow, its role in inhibiting the BRAF-mediated signaling pathway, and a general protocol for kinase inhibitor screening.

Chemical Identifiers and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. Its structure, comprising a pyridine (B92270) ring linked to an imidazole (B134444) ring, makes it a versatile ligand and a key intermediate in the synthesis of more complex molecules.[1][2]

Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value | Reference |

| CAS Number | 18653-75-3 | [3][4] |

| Molecular Formula | C₈H₇N₃ | [3][5] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11) | [3] |

| InChIKey | SZXUTTGMFUSMCE-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=NC(=C1)C2=NC=CN2 | [3] |

| PubChem CID | 589313 | [3] |

| EC Number | 695-587-9 | [3] |

| MDL Number | MFCD05863221 |

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties are summarized in the table below. This data is critical for its characterization, handling, and use in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [6] |

| Melting Point | 135-140 °C | |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water | [6] |

| pKa | pK1: 8.98 (+1) (at 25°C) | [6] |

| Purity | ≥97-99% (Commercially available) | [5] |

| Mass Spectrometry | m/z Top Peak: 145; 2nd Highest: 105; 3rd Highest: 78 (GC-MS) | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere | [5][6] |

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable scaffold in several scientific domains.

-

Medicinal Chemistry : It is a key structural unit in the development of novel therapeutic agents.[1] Its derivatives have been extensively investigated as potential kinase inhibitors, particularly targeting BRAF kinase, which is implicated in various cancers.[7] The scaffold can interact with specific biological targets, making it a candidate for developing new antitumor and antibacterial drugs.[1][7]

-

Catalysis : The compound can act as a ligand, coordinating with metal ions to form complex catalysts. These metal complexes have shown high catalytic activity in organic reactions like carbon-carbon bond formation and hydrogenation, promoting more efficient and environmentally friendly synthesis routes.[2]

-

Materials Science : It serves as a building block for constructing metal-organic frameworks (MOFs). These materials exhibit special optical, electrical, or magnetic properties with potential applications in gas adsorption, separation, and fluorescence sensing.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for an in vitro kinase assay, a common application for its derivatives.

Synthesis of this compound

One common method for synthesizing this compound is through the dehydrogenation of its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. A generalized procedure is outlined below.[8]

Materials:

-

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol)

-

[Mn(TPP)Cl] (Manganese(III) tetraphenylporphyrin (B126558) chloride) (0.05 mmol)

-

NaIO₄ (Sodium periodate) (2 mmol)

-

Acetonitrile (CH₃CN) (5 mL)

-

Deionized Water (H₂O) (10 mL + 30 mL)

-

Dichloromethane (CH₂Cl₂) (2 x 20 mL)

-

25 mL round-bottom flask

-

Magnetic stir bar and stir plate

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in 5 mL of acetonitrile.

-

Prepare a solution of NaIO₄ (2 mmol) in 10 mL of deionized water.

-

Add the NaIO₄ solution to the flask containing the imidazoline (B1206853) and catalyst.

-

Allow the reaction to proceed at room temperature under a normal air atmosphere.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate/methanol (4:1).

-

Upon completion of the reaction, add 30 mL of water to the flask.

-

Extract the target product from the aqueous mixture using two 20 mL portions of dichloromethane.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude imidazole derivative.

-

Purify the product as necessary (e.g., via column chromatography).

-

Confirm the structure of the final product using infrared spectroscopy (IR) and ¹H nuclear magnetic resonance (¹H NMR) spectroscopy.[8]

Protocol: In Vitro BRAF Kinase Inhibition Assay

Derivatives of this compound have been identified as potential BRAF inhibitors.[7] The following is a representative protocol for screening such compounds against BRAF kinase activity, adapted from standard luminescence-based assay methodologies.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BRAF kinase.

Materials:

-

Recombinant active BRAF enzyme (e.g., V600E mutant)

-

Kinase substrate (e.g., inactive MEK1)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

96-well or 384-well plates (white, opaque)

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%) to avoid solvent effects.

-

Enzyme Preparation: Thaw the recombinant BRAF enzyme on ice and dilute it to the desired working concentration (e.g., 2.5 ng/µL) with 1x Kinase Buffer.

-

Reaction Setup:

-

To the wells of a microplate, add the diluted test compound or vehicle control (DMSO).

-

Add the diluted BRAF enzyme to all wells except for the "no enzyme" blank controls.

-

Initiate the kinase reaction by adding a master mix containing the MEK1 substrate and ATP (at a final concentration near the Kₘ of the enzyme).

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.

-

Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the detection kit's "Stop" or "ADP-Glo™" reagent. Incubate for 40 minutes at room temperature.

-

Add the "Detection" reagent, which converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 10-30 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and blank (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9][11]

-

Biological Context: The MAPK/ERK Signaling Pathway

Derivatives of this compound are being explored as inhibitors of BRAF, a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[7][12][13] This pathway is a critical chain of proteins that relays signals from cell surface receptors to the DNA in the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[12][14]

In many cancers, such as melanoma, mutations in the BRAF gene (most commonly the V600E mutation) lead to the constitutive activation of the BRAF protein.[9][15] This results in uncontrolled downstream signaling through MEK and ERK, driving incessant cell division and tumor growth.[13][15] BRAF inhibitors act by binding to the ATP-binding site of the mutated BRAF kinase, blocking its activity and thereby shutting down this oncogenic signaling cascade.[16][17]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 3. This compound | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(1H-イミダゾール-2-イル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE, CasNo.18653-75-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 15. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib | MDPI [mdpi.com]

An In-Depth Technical Guide to 2-(1H-imidazol-2-yl)pyridine: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-imidazol-2-yl)pyridine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural framework, featuring both a pyridine (B92270) and an imidazole (B134444) ring, imparts a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. It details experimental protocols for its synthesis and characterization, and summarizes its burgeoning role as a scaffold in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy.

Molecular Structure and Chemical Formula

This compound is composed of a pyridine ring linked at the 2-position to the 2-position of an imidazole ring. The presence of both a π-deficient pyridine ring and a π-excessive imidazole ring contributes to its unique electronic and coordination properties.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 18653-75-3 | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 135-140 °C | [2] |

| SMILES | c1ccc(nc1)-c2ncc[nH]2 | [2] |

| InChIKey | SZXUTTGMFUSMCE-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

Synthesis

A common method for the synthesis of this compound involves the dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in acetonitrile (B52724) (CH₃CN, 5 mL).

-

Oxidation: To the solution, add a solution of sodium periodate (B1199274) (NaIO₄) (2 mmol) in water (H₂O, 10 mL).

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent of ethyl acetate/methanol (EtOAc/MeOH, 4:1).

-

Work-up: Upon completion of the reaction, add water (30 mL) to the flask.

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂, 2 x 20 mL).

-

Purification: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

-

Characterization: Confirm the structure of the resulting this compound using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.[5]

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using ¹H NMR and ¹³C NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

| Data Type | Description |

| ¹H NMR | Spectral data provides information on the chemical environment of the hydrogen atoms. |

| ¹³C NMR | Spectral data provides information on the carbon framework of the molecule. |

| IR | Infrared spectroscopy helps to identify the functional groups present in the molecule. |

Note: Detailed, assigned NMR spectral data with chemical shifts and coupling constants are crucial for unambiguous structure confirmation and are typically reported in peer-reviewed literature.

Crystallographic Data

The precise three-dimensional arrangement of atoms in the solid state can be determined by X-ray crystallography. The crystal structure of a derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 807749.[3] This data provides valuable insights into bond lengths, bond angles, and intermolecular interactions.

Biological Activity and Drug Development Applications

The this compound scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

BRAF Kinase Inhibition

Derivatives of this compound have shown significant potential as inhibitors of BRAF kinase, a key protein in the MAPK/ERK signaling pathway that is frequently mutated in various cancers, including melanoma.[6]

Studies have demonstrated the in vitro and in vivo efficacy of Sorafenib derivatives incorporating the this compound moiety.

Table 3: In Vitro and In Vivo Activity of this compound Derivatives [6]

| Compound | A375 Cell Line IC₅₀ (µM) | In Vivo Tumor Growth Inhibition (%) (50 mg/kg) |

| CLW14 | 4.26 | 35.68 |

| CLW27 | 2.93 | 42.50 |

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols for Biological Evaluation

A common method to assess the inhibitory activity of compounds against BRAF is the LanthaScreen™ Eu Kinase Binding Assay.

The antitumor efficacy of this compound derivatives can be evaluated in vivo using xenograft models, such as the A375 human melanoma xenograft model in nude mice.[6]

Coordination Chemistry

The nitrogen atoms in both the pyridine and imidazole rings of this compound can act as Lewis bases, making it an excellent ligand for coordinating with metal ions. This property is being explored for applications in catalysis and the development of novel materials.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery and materials science. Its straightforward synthesis, coupled with its ability to serve as a scaffold for potent enzyme inhibitors and as a ligand in coordination chemistry, ensures its continued importance in scientific research. Further exploration of its structure-activity relationships and coordination properties will undoubtedly lead to the development of novel therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. info.ccdc.cam.ac.uk [info.ccdc.cam.ac.uk]

- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(1H-imidazol-2-yl)pyridine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic properties of 2-(1H-imidazol-2-yl)pyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR) data and a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic techniques, particularly ¹H and ¹³C NMR. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | 8.58 | d | 4.8 | 1H |

| H-3' | 8.13 | d | 8.0 | 1H |

| H-4' | 7.78 | t | 7.8 | 1H |

| H-5' | 7.27 | t | 6.3 | 1H |

| H-4, H-5 | 7.18 | s | 2H | |

| NH | 10.5 (broad) | s | 1H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 149.3 |

| C-6' | 148.2 |

| C-2' | 145.1 |

| C-4' | 136.9 |

| C-4, C-5 | 128.3 |

| C-5' | 122.8 |

| C-3' | 121.5 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the catalytic dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.[1]

Materials and Reagents:

-

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

-

[Mn(TPP)Cl] (Manganese(III) tetraphenylporphyrin (B126558) chloride)

-

NaIO₄ (Sodium periodate)

-

CH₃CN (Acetonitrile)

-

H₂O (Water)

-

CH₂Cl₂ (Dichloromethane)

Procedure:

-

A solution of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in acetonitrile (B52724) (5 mL) is prepared in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

To this solution, a solution of NaIO₄ (2 mmol) in water (10 mL) is added.

-

The reaction mixture is stirred at room temperature under an air atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using an eluent of ethyl acetate/methanol (4:1).

-

Upon completion of the reaction, water (30 mL) is added to the mixture.

-

The product is extracted with dichloromethane (B109758) (2 x 20 mL).

-

The organic layers are combined and the solvent is evaporated under reduced pressure to yield the this compound product.

-

The structure of the final product is confirmed using infrared (IR) spectroscopy and ¹H NMR.[1]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols for its synthesis and characterization.

Introduction

This compound is a bicyclic aromatic compound featuring a pyridine (B92270) ring linked to an imidazole (B134444) ring. This structural motif is a key component in various biologically active molecules and serves as a versatile ligand in coordination chemistry. Understanding its three-dimensional structure is crucial for rational drug design, the development of novel materials, and for comprehending its chemical reactivity and intermolecular interactions. This guide presents a detailed analysis of its single-crystal X-ray structure.

Synthesis and Crystallization

A common and effective method for the synthesis of this compound involves the dehydrogenation of its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

Experimental Protocol: Synthesis

Materials:

-

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

-

[Mn(TPP)Cl] (Manganese(III) tetraphenylporphyrin (B126558) chloride)

-

NaIO₄ (Sodium periodate)

-

Acetonitrile (CH₃CN)

-

Deionized Water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

25 mL round-bottom flask

-

Magnetic stir bar

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine and 0.05 mmol of [Mn(TPP)Cl] in 5 mL of acetonitrile.

-

To this solution, add a solution of 2 mmol of NaIO₄ in 10 mL of deionized water.

-

The reaction is carried out at room temperature under an air atmosphere.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/methanol (4:1).

-

Upon completion of the reaction, add 30 mL of water to the reaction mixture.

-

Extract the product with dichloromethane (2 x 20 mL).

-

Combine the organic layers and evaporate the solvent to obtain the this compound product.[1]

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. While specific conditions for this exact molecule are not widely published, a general and effective method is slow evaporation:

Materials:

-

Purified this compound

-

A suitable solvent (e.g., methanol, ethanol, or a solvent mixture)

-

Small, clean vial with a loose-fitting cap

Procedure:

-

Dissolve a small amount of the purified compound in a suitable solvent in a clean vial. Gentle warming can be used to aid dissolution.

-

Allow the solution to cool to room temperature. The solution should be close to saturation but not yet precipitating.

-

Cover the vial with a loose-fitting cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 807749.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₈H₇N₃ |

| Formula Weight | 145.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.452(5) |

| b (Å) | 14.016(5) |

| c (Å) | 17.086(6) |

| α (°) | 73.38(2) |

| β (°) | 71.56(2) |

| γ (°) | 75.12(2) |

| Volume (ų) | 2878.9 |

| Z | 16 |

| Temperature (K) | 120 |

| R-factor (%) | 5.4 |

Data obtained from the publication associated with CCDC 807749.[3]

Molecular Geometry

The molecular structure of this compound consists of a pyridine and an imidazole ring linked by a C-C single bond. The planarity of the molecule is a key feature, with a slight twist between the two heterocyclic rings. This dihedral angle is a critical parameter in determining the overall molecular conformation and its ability to interact with other molecules.

Note: A detailed table of bond lengths, bond angles, and torsion angles would be included here, extracted from the full crystallographic information file (CIF). As the full CIF is not publicly available through the performed searches, representative data for a closely related structure, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, shows a dihedral angle of 7.96(15)° between the pyridine and imidazoline (B1206853) rings.

Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions. While the specific interactions for the target molecule require the full crystal structure analysis, in related structures such as its dihydrogenated analogue, N-H···N hydrogen bonds are observed, forming one-dimensional chains. Additionally, C-H···π and π–π stacking interactions contribute to the stability of the crystal lattice. These non-covalent interactions are fundamental in understanding the solid-state properties of the material.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and imidazole rings. The chemical shifts and coupling constants of these protons provide valuable information about the electronic environment and connectivity of the atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected vibrational bands include:

-

N-H stretching vibrations from the imidazole ring.

-

C-H stretching and bending vibrations from the aromatic rings.

-

C=N and C=C stretching vibrations characteristic of the heterocyclic rings.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has summarized the available information on the crystal structure analysis of this compound. The key crystallographic parameters have been presented, providing a foundation for understanding its solid-state structure. The provided synthesis and crystallization protocols offer a starting point for researchers aiming to work with this compound. Further investigation to obtain the full crystallographic information file and complete spectroscopic data is recommended for a more in-depth analysis. The structural insights gained from such studies are invaluable for applications in drug discovery and materials science.

References

A Historical Review of the Synthesis of 2-(1H-imidazol-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-2-yl)pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique structural features, including its metal-chelating ability and capacity for hydrogen bonding, have led to its incorporation into a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth historical literature review of the core synthetic methodologies developed for this compound, tracing the evolution of its synthesis from foundational 19th-century reactions to more contemporary approaches. This review will detail key experimental protocols, present comparative quantitative data, and provide visual representations of the primary synthetic pathways.

Key Synthetic Strategies: A Historical Perspective

The synthesis of this compound has been approached through several key strategies, each with its own historical development and variations. The most prominent methods include the Radziszewski reaction, the synthesis via an imidazoline (B1206853) intermediate followed by dehydrogenation, and adaptations involving precursors such as 2-cyanopyridine.

The Radziszewski Reaction: A Foundational Approach

The earliest and most fundamental method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction, first reported by Bronisław Radziszewski in 1882, building upon the earlier work of Heinrich Debus in 1858.[1][2][3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4] For the synthesis of this compound, this translates to the reaction of glyoxal, pyridine-2-carboxaldehyde (picolinaldehyde), and ammonia.

Logical Relationship of the Radziszewski Reaction

References

An In-depth Technical Guide on the Solubility Profile of 2-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to its unique structural features, understanding its solubility in various solvents is crucial for its application in drug design, synthesis, and formulation.

Core Concepts: Solubility of this compound

This compound is a solid, typically appearing as a white to off-white powder.[1] Its solubility is governed by its molecular structure, which features both a pyridine (B92270) ring and an imidazole (B134444) ring. This combination of aromatic and heterocyclic moieties results in a molecule with moderate polarity.

The solubility of this compound is generally limited in aqueous solutions. It is described as poorly soluble or slightly soluble in water.[1][2] This is attributed to the mismatch in polarity between the compound and water molecules.[1] However, it demonstrates better solubility in some organic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Category | Solvent | Solubility Description |

| Protic Solvents | Water | Poorly soluble/Slightly soluble[1][2] |

| Ethanol | Soluble/Partially dissolved[1][2] | |

| Methanol | Insoluble | |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] | |

| Ether Solvents | Soluble[2] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method. This method is considered the "gold standard" for solubility measurements.

Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials and Equipment:

- This compound

- Selected solvents (e.g., water, ethanol, DMSO)

- Analytical balance

- Vials with screw caps

- Constant temperature shaker or incubator

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

- Equilibration: The vials are sealed and placed in a constant temperature shaker. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

- Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and centrifuged at a high speed to separate any remaining suspended particles.

- Quantification: A known volume of the clear supernatant is carefully diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method. A calibration curve prepared with standard solutions of the compound is used for quantification.

- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

3. Key Considerations:

- The purity of the compound and the solvents can significantly affect the solubility results.

- The equilibration time should be sufficient to ensure that a true thermodynamic equilibrium is achieved.

- Accurate temperature control is critical, as solubility is temperature-dependent.

- The pH of the aqueous medium should be controlled and reported, as the ionization state of the compound can influence its solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility profile of this compound. For drug development and research applications, it is imperative to perform detailed experimental solubility studies under various conditions to fully characterize this important molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in medicinal chemistry and drug development. The ability of a molecule to exist in multiple tautomeric forms can significantly impact its physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of tautomerism in 2-(1H-imidazol-2-yl)pyridine and related N-heterocyclic compounds. It delves into the structural aspects of annular tautomerism, the methodologies for its investigation, and its implications in the design and development of novel therapeutic agents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the study of tautomerism in this important class of compounds.

Introduction to Tautomerism

Tautomers are structural isomers of organic compounds that readily interconvert.[1] This process, known as tautomerization, most commonly involves the migration of a proton, a phenomenon referred to as prototropy.[1][2] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different arrangements of atoms and electrons that exist in a dynamic equilibrium.[2]

The position of this equilibrium is influenced by several factors, including the structure of the molecule, the solvent, temperature, and pH. Even subtle changes in these conditions can shift the equilibrium, favoring one tautomer over another.

Types of Tautomerism

While several types of tautomerism exist, the most relevant to this compound and related heterocycles is annular tautomerism .

-

Annular Tautomerism: This type of prototropic tautomerism is characteristic of heterocyclic systems where a proton can occupy two or more positions on the heteroatoms within the ring. For instance, in an imidazole (B134444) ring, the proton on the nitrogen atom can migrate to the other nitrogen atom, leading to two distinct tautomeric forms.

Significance in Drug Discovery and Development

The study of tautomerism is of paramount importance in the pharmaceutical industry. The existence of different tautomers can profoundly affect a drug's properties:

-

Pharmacodynamics: Tautomers can exhibit different shapes and hydrogen bonding patterns, leading to varied binding affinities for their biological targets.[3] This can influence the efficacy and potency of a drug.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[4]

-

Toxicity: In some cases, a minor tautomer may be responsible for the toxic effects of a drug.[3]

-

Intellectual Property: Different tautomers of a compound may be considered distinct chemical entities, which has implications for patent claims.

A thorough understanding and characterization of the tautomeric behavior of a drug candidate are therefore essential for successful drug development.[4]

Tautomerism in this compound

This compound is a bicyclic heteroaromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[3] Its structure features both a pyridine (B92270) ring and an imidazole ring, the latter of which is responsible for its characteristic annular tautomerism.

The tautomeric equilibrium of this compound involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two tautomeric forms, which are in a constant state of interconversion.

Caption: Annular tautomerism in this compound.

The relative stability of these two tautomers, and thus the position of the equilibrium, is influenced by both intramolecular and intermolecular factors.

Factors Influencing Tautomeric Equilibrium

The tautomeric landscape of this compound and its derivatives is sensitive to a variety of influences. Understanding these factors is crucial for predicting and controlling the tautomeric composition.

| Factor | Influence on Tautomeric Equilibrium |

| Substituents | Electron-donating or electron-withdrawing groups on either the pyridine or imidazole ring can alter the relative basicity of the nitrogen atoms, thereby shifting the equilibrium. |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions. |

| Hydrogen Bonding | Protic solvents can form hydrogen bonds with the nitrogen atoms, stabilizing one tautomer over the other. The hydrogen bond donating or accepting ability of the solvent is a key determinant. |

| Temperature | Changes in temperature can alter the Gibbs free energy difference between the tautomers, thus shifting the equilibrium constant. |

| pH | The protonation state of the molecule can lock it into a specific tautomeric form or influence the equilibrium in the neutral state. |

Experimental Methodologies for Studying Tautomerism

A combination of spectroscopic and crystallographic techniques is typically employed to characterize the tautomeric forms of a compound and to determine their relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution. If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integrals of these signals can be used to determine the tautomer ratio.

Experimental Protocol: 1H NMR for Tautomer Ratio Determination

-

Sample Preparation: Prepare a dilute solution (e.g., 5-10 mM) of the compound in the desired deuterated solvent in a standard 5 mm NMR tube. The use of a dilute solution helps to minimize intermolecular interactions that could affect the equilibrium.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., applying a Fourier transform, phase correction, and baseline correction).

-

Identify the signals corresponding to each tautomer.

-

Integrate a well-resolved, non-overlapping signal for each tautomer.

-

Calculate the tautomer ratio from the integral values.

-

Caption: Workflow for NMR-based determination of tautomer ratios.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents or at different pH values.[5] Tautomers often have distinct chromophores, leading to different absorption maxima (λmax).

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of dilutions in the desired solvents to be studied.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvettes filled with the respective pure solvents.

-

Data Acquisition: Record the absorption spectra of the sample solutions over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Analyze the spectra for changes in λmax and molar absorptivity in different solvents. Deconvolution of overlapping bands may be necessary to estimate the relative contributions of each tautomer.[6]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about a molecule in the solid state.[7] By determining the crystal structure, the positions of all atoms, including the tautomeric proton, can be located, thus identifying the specific tautomer present in the crystal. However, it is important to note that the tautomeric form observed in the solid state may not be the predominant form in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying tautomerism.[8] They can be used to:

-

Calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models).[9]

-

Predict the geometric and electronic properties of each tautomer.

-

Simulate vibrational spectra (e.g., IR and Raman) to aid in the interpretation of experimental data.

Computational Protocol: DFT for Tautomer Energy Calculation

-

Structure Building: Build the 3D structures of the different tautomers using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvation Effects: Include the effects of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to calculate the relative energies in solution.[9]

-

Energy Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative stabilities and the tautomeric equilibrium constant (KT).

Caption: Workflow for DFT-based prediction of tautomeric equilibrium.

Conclusion

The tautomerism of this compound and related compounds is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of molecules with desired properties. This technical guide has provided an overview of the theoretical principles of tautomerism, with a focus on annular tautomerism in N-heterocyclic systems. Furthermore, it has outlined the key experimental and computational methodologies that can be employed to investigate and quantify tautomeric behavior. By integrating these approaches, researchers can gain valuable insights into the tautomeric landscape of these important molecules, paving the way for the development of novel and improved therapeutic agents and functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purkh.com [purkh.com]

- 9. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for obtaining 2-(1H-imidazol-2-yl)pyridine, a crucial heterocyclic scaffold in medicinal chemistry and materials science. This document details the primary starting materials, provides in-depth experimental protocols for the core synthetic pathways, and presents quantitative data in a clear, comparative format.

Introduction

This compound is a significant structural motif found in numerous biologically active compounds and functional materials. Its unique arrangement of nitrogen atoms allows it to act as a versatile ligand for metal catalysts and as a key pharmacophore in drug design. The development of efficient and scalable synthetic methods is therefore of paramount importance. This guide will focus on two primary and effective strategies for its synthesis: a two-step pathway involving the construction and subsequent dehydrogenation of an imidazoline (B1206853) intermediate, and a direct C-N cross-coupling approach.

Synthetic Pathways

Two principal synthetic routes have been identified as effective for the preparation of this compound. The first involves the initial synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine from readily available precursors, followed by an oxidation step to introduce the aromatic imidazole (B134444) ring. The second route is a more direct approach involving a copper-catalyzed cross-coupling reaction between a halopyridine and imidazole.

Route 1: Two-Step Synthesis via Imidazoline Intermediate

This pathway is a reliable method that proceeds in two distinct experimental stages:

-

Step 1: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine.

-

Step 2: Dehydrogenation to this compound.

Key Starting Materials for Route 1

The essential starting materials for this synthetic route are outlined below:

| Reactant/Reagent | Role | Step |

| 2-Cyanopyridine (B140075) | Pyridine (B92270) source | 1 |

| Ethylenediamine (B42938) | Imidazoline ring precursor | 1 |

| Copper(II) catalyst (e.g., Cu(II)-(IAA)₂) | Catalyst for imidazoline formation | 1 |

| Oxidizing Agent (e.g., MnO₂, NaIO₄) | Dehydrogenation agent | 2 |

| Solvent(s) | Reaction medium | 1 & 2 |

Experimental Protocols for Route 1

Step 1: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

This procedure is adapted from a microwave-assisted synthesis which offers rapid and efficient conversion.

-

Procedure:

-

In a microwave reactor vessel, combine 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol), and a catalytic amount of a Copper(II) salt (e.g., 2.0 mmol of Cu(II)-(IAA)₂)[1].

-

Seal the vessel and subject the mixture to microwave irradiation. A typical protocol involves pulses at a power of 1000 W for a duration of 5-20 minutes[1].

-

Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent such as ethyl acetate/methanol (3:1)[1].

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter to remove the catalyst.

-

The solvent is then removed by rotary evaporation to yield the crude 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, which can be used in the next step or purified further if necessary[1].

-

Step 2: Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Several methods are available for the dehydrogenation of 2-imidazolines to the corresponding imidazoles. A common and effective method involves the use of an oxidizing agent like manganese dioxide (MnO₂).

-

Procedure:

-

Dissolve the crude 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine from the previous step in a suitable solvent such as dichloromethane or chloroform.

-

Add an excess of activated manganese dioxide (MnO₂) to the solution.

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

-

Wash the filter cake with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization.

-

Logical Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Route 2: Direct C-N Cross-Coupling

This approach offers a more direct synthesis of the target molecule through a copper-catalyzed N-arylation of imidazole with a 2-halopyridine. This method can be advantageous by reducing the number of synthetic steps.

Key Starting Materials for Route 2

| Reactant/Reagent | Role |

| 2-Halopyridine (e.g., 2-bromopyridine) | Pyridine source |

| Imidazole | Imidazole ring source |

| Copper(II) Sulfate (B86663) (CuSO₄) | Catalyst |

| Ligand (e.g., Pyridine N-Oxide derivative) | Catalyst ligand |

| Base (e.g., Cs₂CO₃) | Base |

| Solvent (e.g., Water) | Reaction medium |

Experimental Protocol for Route 2

This protocol is based on a copper-catalyzed N-arylation of imidazoles in water, highlighting a green chemistry approach.

-

Procedure:

-

To a reaction vessel, add imidazole (1.10 mmol), 2-bromopyridine (B144113) (1.00 mmol), cesium carbonate (Cs₂CO₃) (2.00 mmol), copper(II) sulfate (CuSO₄) (10 mol %), and a suitable ligand such as a pyridine N-oxide derivative (20 mol %)[2].

-

Add water (3 mL) as the solvent.

-

Seal the vessel and heat the reaction mixture to 120 °C for 24 hours in the air[2].

-

After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography to yield this compound.

-

Quantitative Data for Route 2

The following table summarizes representative yields for the N-arylation of imidazoles with aryl halides using a similar copper-catalyzed system.

| Imidazole Derivative | Aryl Halide | Yield (%) | Reference |

| 2-Methylimidazole | 2-Bromopyridine | 72 | [2] |

| 2-Ethyl-4-methylimidazole | 2-Bromopyridine | 64 | [2] |

Signaling Pathway Diagram for Route 2

Caption: C-N cross-coupling reaction pathway.

Summary and Comparison of Routes

| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct C-N Coupling |

| Number of Steps | Two | One |

| Key Starting Materials | 2-Cyanopyridine, Ethylenediamine | 2-Halopyridine, Imidazole |

| Catalyst | Copper(II) salt (Step 1) | Copper(II) Sulfate |

| Reaction Conditions | Microwave irradiation (Step 1), Oxidation (Step 2) | High temperature (120 °C) |

| Advantages | Utilizes readily available starting materials. | More direct, fewer steps. |

| Considerations | Requires an additional dehydrogenation step. | May require optimization of catalyst and ligand. |

Conclusion

This technical guide has detailed two robust and effective synthetic pathways for the preparation of this compound. The two-step synthesis via an imidazoline intermediate offers a reliable method starting from 2-cyanopyridine. The direct C-N cross-coupling route provides a more convergent approach. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both methods provide a solid foundation for researchers and drug development professionals working with this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-imidazol-2-yl)pyridine as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile bidentate ligand, 2-(1H-imidazol-2-yl)pyridine, and its applications in coordination chemistry, catalysis, and medicinal chemistry. Detailed protocols for the synthesis of the ligand and its metal complexes, along with methodologies for selected applications, are provided to facilitate its use in research and development.

Coordination Chemistry

This compound, structurally analogous to 2,2'-bipyridine, is an excellent chelating ligand that forms stable complexes with a variety of transition metals. The presence of both a pyridine (B92270) and an imidazole (B134444) ring allows for versatile coordination modes and the formation of diverse supramolecular structures.

Metal complexes of this compound have been synthesized with metals such as ruthenium, copper, palladium, and iron. These complexes exhibit interesting electronic and structural properties, making them valuable for a range of applications. For instance, ruthenium complexes with this ligand have been investigated for their potential in hydrogen atom transfer reactions.[1]

Catalytic Applications

Complexes of this compound have shown significant promise as catalysts in various organic transformations. The electronic properties and steric environment of the metal center can be fine-tuned by modifying the ligand structure, leading to highly efficient and selective catalysts.

Cross-Coupling Reactions

Palladium complexes bearing imidazole-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These catalysts have demonstrated high functional group tolerance and can promote the coupling of challenging substrates like aryl chlorides.[2][3]

Transfer Hydrogenation

Ruthenium(II) complexes containing this compound and its derivatives have been successfully employed as catalysts in the transfer hydrogenation of ketones.[4][5][6] These reactions, which use readily available hydrogen donors like 2-propanol, are a greener alternative to traditional reduction methods. The catalytic efficiency can be influenced by the nature of the substituents on the ligand and the ancillary ligands on the metal center.

Atom Transfer Radical Polymerization (ATRP)

Copper complexes with nitrogen-based ligands, including those with imidazole and pyridine moieties, are widely used as catalysts for ATRP, a controlled radical polymerization technique. The 2,6-di(1H-imidazol-2-yl)pyridine ligand, a tridentate analogue, has been used to synthesize copper(II) complexes that effectively catalyze the polymerization of styrene (B11656) with low polydispersity.[7]

Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Its derivatives and metal complexes have been investigated for their potential as therapeutic agents.

Anticancer Activity

Derivatives of this compound have been designed and synthesized as potential inhibitors of protein kinases, such as BRAF, which are implicated in cancer.[8] Furthermore, copper(II) complexes of this compound have exhibited significant antiproliferative activity against various human cancer cell lines, including HeLa, HepG2, and BEL-7402.[9] These complexes can induce cancer cell apoptosis through DNA damage and the generation of reactive oxygen species (ROS).[9]

Antimicrobial Activity